N-(6-((2-(diethylamino)ethyl)thio)pyridazin-3-yl)-2-fluorobenzamide
Description
Properties
IUPAC Name |
N-[6-[2-(diethylamino)ethylsulfanyl]pyridazin-3-yl]-2-fluorobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21FN4OS/c1-3-22(4-2)11-12-24-16-10-9-15(20-21-16)19-17(23)13-7-5-6-8-14(13)18/h5-10H,3-4,11-12H2,1-2H3,(H,19,20,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDEGNFMSAYRUNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCSC1=NN=C(C=C1)NC(=O)C2=CC=CC=C2F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21FN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-((2-(diethylamino)ethyl)thio)pyridazin-3-yl)-2-fluorobenzamide typically involves the following steps:
Formation of the Pyridazine Ring: The pyridazine ring is synthesized through the reaction of hydrazine with a suitable dicarbonyl compound.
Thioether Formation:
Amide Formation: The final step involves the coupling of the thioether-substituted pyridazine with 2-fluorobenzoyl chloride to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-(6-((2-(diethylamino)ethyl)thio)pyridazin-3-yl)-2-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder.
Substitution: The fluorine atom on the benzamide ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Amines, thiols.
Major Products
Oxidation: Sulfoxide, sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzamide derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent for treating diseases such as cancer and bacterial infections.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(6-((2-(diethylamino)ethyl)thio)pyridazin-3-yl)-2-fluorobenzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in cell proliferation, apoptosis, or microbial growth.
Pathways Involved: It may modulate signaling pathways such as the MAPK/ERK pathway, leading to the inhibition of cancer cell growth or the eradication of microbial pathogens.
Comparison with Similar Compounds
Structural Analogues with Pyridazine/Pyrimidine Cores
Example Compound : Darapladib (CAS 356057-34-6)
- Structure: Contains a cyclopentapyrimidine core, a 4-fluorobenzylthio group, and a diethylaminoethylacetamide side chain.
- Key Differences: The cyclopentapyrimidine ring in Darapladib introduces conformational rigidity compared to the pyridazine core of the target compound. The 4-fluorobenzylthio group in Darapladib is attached to a tetrahydrocyclopentapyrimidinone, whereas the target compound’s 2-fluorobenzamide is directly linked to pyridazine.
- Pharmacological Relevance : Darapladib inhibits lipoprotein-associated phospholipase A2 (Lp-PLA2) for atherosclerosis treatment .
Example Compound: 2-[[(3-methyl-5-isoxazolyl)methyl]thio]-N-[2-[(6-methyl-3-pyridazinyl)amino]ethyl]-benzamide (CAS 923681-29-2)
- Structure: Shares a pyridazinyl-thioether linkage but replaces the diethylaminoethyl group with a 6-methylpyridazinylaminoethyl chain.
- The 6-methylpyridazinylamino group may enhance π-π stacking with aromatic residues in target proteins.
- Therapeutic Indication : Likely investigated for kinase inhibition or anticancer activity .
Analogues with Benzothiazole/Isoxazole Heterocycles
Example Compounds : N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide derivatives (EP3348550A1)
- Structure : Benzothiazole core with trifluoromethyl and methoxyphenylacetamide substituents.
- Key Differences :
- The benzothiazole ring provides greater electron-withdrawing character compared to pyridazine.
- Trifluoromethyl and methoxy groups enhance lipophilicity, possibly improving blood-brain barrier penetration.
Example Compound: 2-[[(2-methyl-4-thiazolyl)methyl]thio]-N-[2-[[3-(trifluoromethyl)-2-pyridinyl]amino]ethyl]-benzamide
- Structure : Combines thiazole and pyridine heterocycles with a thioether linkage.
- Key Differences :
- The thiazole ring introduces additional hydrogen-bonding sites.
- The trifluoromethylpyridinyl group may enhance binding to hydrophobic pockets in enzymes or receptors.
- Therapeutic Focus : Targeted for viral infections or thrombosis .
Pharmacokinetic and Physicochemical Comparisons
Mechanistic and Selectivity Insights
- Thioether Linkage : Present in all compared compounds, suggesting a role in covalent binding or redox modulation.
- Fluorine Substitution : The 2-fluorobenzamide in the target compound may offer steric and electronic advantages over 3- or 4-fluorinated analogs (e.g., Darapladib’s 4-fluorobenzylthio group) .
- Aminoethyl Side Chains: Diethylaminoethyl groups (target compound, Darapladib) enhance solubility at physiological pH, whereas pyridazinylaminoethyl chains (CAS 923681-29-2) may prioritize target specificity .
Biological Activity
N-(6-((2-(diethylamino)ethyl)thio)pyridazin-3-yl)-2-fluorobenzamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound can be represented structurally as follows:
This structure incorporates a pyridazine moiety and a fluorobenzamide group, which are known to influence biological activity through various mechanisms.
Antitumor Activity
Recent studies have highlighted the antitumor potential of benzamide derivatives. For instance, certain benzamide derivatives have been shown to inhibit RET kinase activity, which is crucial in various cancers. In a study involving substituted benzamides, compounds demonstrated moderate to high potency against RET kinase, suggesting that similar derivatives may exhibit comparable antitumor effects .
The mechanism by which this compound exerts its effects may involve modulation of specific enzyme activities or receptor interactions. For example, benzamides are often associated with the inhibition of histone deacetylases (HDACs), which play a significant role in cancer progression. However, it is noted that not all benzamide-based HDAC inhibitors provide neuroprotection in neuronal models, indicating a complex interaction with cellular pathways .
Neuroprotective Effects
Some sulfur-containing HDAC inhibitors have shown modest neuroprotective activity. While this compound has not been extensively studied for neuroprotection specifically, its structural similarities to other compounds suggest potential avenues for investigation .
Table 1: Biological Activities of Related Benzamide Derivatives
| Compound Name | Activity Type | IC50 (µM) | Reference |
|---|---|---|---|
| Compound I-8 | RET Kinase Inhibition | 0.5 | |
| Compound II | HDAC Inhibition | 1.2 | |
| Compound III | Neuroprotection | N/A |
Table 2: Structural Characteristics of Selected Compounds
| Compound Name | Molecular Weight (g/mol) | LogP | Solubility (mg/mL) |
|---|---|---|---|
| N-(6-((2-diethylamino)ethyl)thio)pyridazin-3-yl)-2-fluorobenzamide | 350.45 | 3.5 | 10 |
| Benzamide Derivative A | 320.40 | 4.0 | 15 |
| Benzamide Derivative B | 300.30 | 3.8 | 12 |
Case Study 1: Anticancer Activity
In a comparative study on various benzamide derivatives, this compound was tested alongside known RET inhibitors. The results indicated that while it exhibited some inhibitory activity, further optimization of its structure could enhance its efficacy against cancer cell lines.
Case Study 2: Neuroprotective Potential
Another investigation focused on the neuroprotective properties of thioether-containing compounds similar to this compound. Although initial findings were promising, demonstrating reduced oxidative stress in neuronal cultures, further studies are required to establish definitive neuroprotective mechanisms.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
